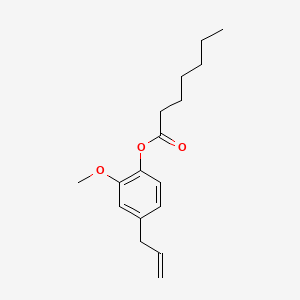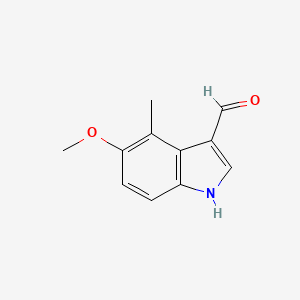![molecular formula C7H11N3O B1628116 (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)metanol CAS No. 623565-69-5](/img/structure/B1628116.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)metanol
Descripción general
Descripción
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación antiviral
Se ha encontrado que este compuesto es efectivo para inhibir una amplia gama de variantes del virus de la hepatitis B (VHB) resistentes a los nucleósidos(t)idos . Se está utilizando como un modulador alostérico de la proteína central (CpAM) para el VHB, lo que lo convierte en un posible terapéutico anti-VHB atractivo . En un modelo de ratón HBV AAV, el compuesto principal demostró inhibición de la carga viral de ADN del VHB mediante la administración oral .
Descubrimiento de fármacos
“(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)metanol” es un compuesto químico versátil con propiedades intrigantes. Encuentra aplicaciones en varios campos de investigación científica, incluido el descubrimiento de fármacos. La estructura y las propiedades únicas del compuesto lo convierten en un activo valioso en el desarrollo de nuevos medicamentos.
Química medicinal
El compuesto es un bloque de construcción importante en la química medicinal . Se utiliza en la síntesis de 4,5,6,7-tetrahidro-pirazolo[1,5-a]pirazinas funcionalizadas, que son bloques de construcción importantes para la química medicinal . Se muestra la posibilidad de introducir diferentes sustituyentes, neutros o funcionalizados en diferentes posiciones de los anillos de pirazol y/o piperazina .
Ciencia de materiales
En el campo de la ciencia de los materiales, este compuesto se puede utilizar como bloque de construcción en la síntesis de materiales complejos. Su estructura única permite la creación de materiales con propiedades específicas.
Catálisis
El compuesto también puede encontrar aplicaciones en el campo de la catálisis. Su estructura y propiedades únicas se pueden aprovechar para diseñar y sintetizar nuevos catalizadores.
Química orgánica y supramolecular
En la química orgánica y supramolecular, este compuesto se utiliza como bloque de construcción basado en el andamiaje de 4,5,6,7-tetrahidro-pirazolo[1,5-a]pirazina . Se sintetiza a escala multigramos de una manera rentable .
Mecanismo De Acción
Target of Action
The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .
Mode of Action
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Pharmacokinetics
It has been shown that the compound can be administered orally and is capable of reducing hbv dna viral load in an hbv aav mouse model .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load. This suggests that the compound could potentially be used as a treatment for HBV, particularly for strains of the virus that are resistant to current antiviral therapies .
Análisis Bioquímico
Biochemical Properties
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress response, thereby impacting cellular health and viability .
Molecular Mechanism
At the molecular level, (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall metabolic homeostasis . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,8,11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUAUMOQQSLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620478 | |
| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-69-5 | |
| Record name | (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Methylnaphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate hydrate](/img/structure/B1628039.png)
![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)






![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
